2-(4-Bromophenyl)propane-1,2-diol
Description
2-(4-Bromophenyl)propane-1,2-diol is a brominated aromatic diol with the molecular formula C₉H₁₁BrO₂ and a monoisotopic mass of 229.99425 Da . Its structure features a 4-bromophenyl group attached to a propane-1,2-diol backbone. The compound has garnered industrial interest, as evidenced by 25 patents referencing its use, though academic literature remains sparse . Its InChIKey (QSSPOQOHIKXTNW-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, influenced by the bromine substituent’s electronegativity and steric bulk.
Properties
IUPAC Name |
2-(4-bromophenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPOQOHIKXTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171417-14-4 | |
| Record name | 2-(4-bromophenyl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)propane-1,2-diol typically involves the bromination of phenylpropane-1,2-diol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetone or 4-bromophenylacetic acid.
Reduction: Formation of phenylpropane-1,2-diol.
Substitution: Formation of 4-hydroxyphenylpropane-1,2-diol or 4-aminophenylpropane-1,2-diol.
Scientific Research Applications
Chemistry
Intermediate in Synthesis
2-(4-Bromophenyl)propane-1,2-diol serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation and reduction processes. The compound can be transformed into derivatives that possess different functional groups, thereby expanding its utility in organic synthesis.
Biology
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those linked to inflammatory responses. This suggests potential applications in developing anti-inflammatory agents.
Biological Activity
The compound's structural features allow it to interact with biological systems effectively. Studies have indicated that it may influence receptor binding and modulate enzyme activity, making it a valuable candidate for further biological investigations.
Medicine
Therapeutic Properties
The compound has been investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities. In vitro studies have shown significant inhibition of cell proliferation against various cancer cell lines. The presence of the bromine atom enhances its cytotoxicity compared to non-brominated analogs, indicating its promise as an anticancer agent .
Industry
Production of Specialty Chemicals
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Effective against enzymes linked to inflammation | |
| Anticancer Activity | Significant inhibition of cancer cell proliferation | |
| Receptor Binding | Modulates receptor function |
Table 2: Synthetic Routes
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Bromination | Benzene + Bromine (FeBr3 catalyst) | Bromobenzene |
| Friedel-Crafts | Bromobenzene + Acetyl chloride (AlCl3 catalyst) | 4-Bromophenylacetone |
| Reduction | 4-Bromophenylacetone + NaBH4 | 4-Bromophenylpropan-2-ol |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atom and diol groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The bromophenyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or methoxy groups in 3-(4-hydroxy-3-methoxyphenyl)-3-methoxypropane-1,2-diol ). This makes it more suitable for hydrophobic matrices in polymer synthesis.
- Basicity : The pyridine nitrogen in 2-(6-bromopyridin-2-yl)propane-1,2-diol introduces basicity, enabling coordination with metal ions—a property absent in the purely aromatic target compound .
Research Findings and Implications
- Thermal Stability : Brominated diols generally exhibit higher thermal stability than hydroxyl-rich analogs like 3-(4-hydroxy-3-methoxyphenyl)-3-methoxypropane-1,2-diol , making them suitable for high-temperature applications .
Biological Activity
2-(4-Bromophenyl)propane-1,2-diol, also known by its CAS number 171417-14-4, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Research indicates that this compound exhibits biological activity primarily through its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the cholinergic system. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress within cells .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several contexts:
1. Neuroprotective Effects
A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role for this compound in neurodegenerative diseases such as Alzheimer's disease .
2. Antimicrobial Activity
Research has indicated that derivatives of bromophenyl compounds exhibit antimicrobial properties against various bacterial strains. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
3. Anticancer Properties
Preliminary studies have shown that certain brominated phenolic compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study on the neuroprotective effects of brominated phenols found that treatment with similar compounds resulted in significant reductions in neuronal cell death in vitro. The authors suggested that these compounds could be developed as therapeutic agents for neurodegenerative disorders .
- Case Study 2 : In a clinical trial assessing the antimicrobial efficacy of brominated phenolic compounds, it was found that these compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the bromophenyl structure could enhance potency .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
